(5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone is a complex organic compound that features a bromopyridine moiety and an azetidine ring fused with a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then subjected to a series of reactions to introduce the azetidine and dihydroisoquinoline moieties. Key steps may include nucleophilic substitution, cyclization, and condensation reactions under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents (e.g., dichloromethane, ethanol), temperatures (ranging from -78°C to reflux), and catalysts (e.g., palladium, copper).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of functionalized pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its effects on specific diseases or conditions, aiming to develop new treatments.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved would depend on the context of its use and the targets it interacts with.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromopyridine derivatives, azetidine-containing molecules, and dihydroisoquinoline-based compounds. Examples might include:
- 5-bromopyridin-3-ylmethanone
- 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine
- (5-chloropyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone
Uniqueness
What sets (5-bromopyridin-3-yl)(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)methanone apart is its combination of structural features, which may confer unique reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O/c19-16-7-15(8-20-9-16)18(23)22-11-17(12-22)21-6-5-13-3-1-2-4-14(13)10-21/h1-4,7-9,17H,5-6,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYUQTLTIGYZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CC(=CN=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.